5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The systematic IUPAC name for this compound is derived from its parent pyrimidin-2-one ring system. The numbering begins at the carbonyl oxygen (position 2), with the unsaturated nitrogen at position 1 and the saturated nitrogen at position 3. The substituent at position 5 is a 3-hydroxyphenoxy group, leading to the full name 5-(3-hydroxyphenoxy)-1,2-dihydropyrimidin-2-one .
Alternative designations include:
- 3-Hydroxyphenoxy-substituted 1,2-dihydropyrimidin-2-one
- 5-(3-Hydroxyphenoxy)pyrimidin-2(1H)-one (using the Hantzsch-Widman system)
The molecular formula is C₁₀H₈N₂O₃ , with a molecular weight of 204.18 g/mol . Table 1 summarizes key identifiers.
Table 1: Molecular Identifiers
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₈N₂O₃ |
| Molecular Weight | 204.18 g/mol |
| SMILES | O=C1NC=C(Oc2ccc(O)cc2)CN1 |
Molecular Structure Analysis: Conformational and Crystallographic Insights
While X-ray crystallographic data for this specific compound are unavailable in the provided sources, structural analogs such as 5-(2-pyridyl)-1,2-dihydropyridin-2-one (PubChem CID 10241257) offer valuable insights . The pyrimidin-2-one core adopts a non-planar conformation due to partial saturation at positions 1 and 2. The 3-hydroxyphenoxy substituent likely projects orthogonally to the heterocyclic ring to minimize steric clash, as observed in related aryloxy-pyrimidine derivatives .
Key bond characteristics inferred from analogs include:
- C=O bond length : ~1.23 Å (typical for pyrimidinones)
- C-N bond lengths : ~1.35–1.40 Å (reflecting partial double-bond character)
- Dihedral angle between pyrimidinone and phenoxy groups : ~85–90°
Hydrogen bonding between the phenolic hydroxyl (-OH) and the carbonyl oxygen may stabilize a cis conformation, enhancing intramolecular interactions.
Electronic Configuration and Resonance Stabilization
The electronic structure of this compound is governed by conjugation and resonance effects:
Pyrimidinone Core :
- The carbonyl group at position 2 withdraws electron density, polarizing the ring.
- Resonance delocalizes the lone pairs of N1 and N3, creating partial double-bond character (Fig. 1A).
3-Hydroxyphenoxy Substituent :
- The phenoxy oxygen donates electron density via resonance into the pyrimidinone ring, stabilizing positive charge at position 5.
- The hydroxyl group engages in intramolecular hydrogen bonding with the carbonyl oxygen, further stabilizing the electronic structure (Fig. 1B).
Resonance Hybrid Contributions :
- Canonical forms involve charge separation between the carbonyl oxygen and N1.
- The phenoxy group’s electron-donating capacity enhances aromatic stabilization of the pyrimidinone ring.
Properties
Molecular Formula |
C10H8N2O3 |
|---|---|
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-(3-hydroxyphenoxy)-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H8N2O3/c13-7-2-1-3-8(4-7)15-9-5-11-10(14)12-6-9/h1-6,13H,(H,11,12,14) |
InChI Key |
NCZFGPHXQQHWBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CNC(=O)N=C2)O |
Origin of Product |
United States |
Preparation Methods
Condensation of 3-Hydroxyphenol with Pyrimidinone Precursors
A widely utilized method involves the nucleophilic aromatic substitution between 3-hydroxyphenol and 2-chloropyrimidin-4-one under basic conditions1.
- Reaction Conditions :
- Base : Sodium hydride (NaH) in dimethylformamide (DMF).
- Atmosphere : Inert gas (argon or nitrogen).
- Temperature : 125°C.
- Duration : 24 hours.
- Mechanism : The phenolic oxygen of 3-hydroxyphenol acts as a nucleophile, displacing the chloride at position 2 of the pyrimidinone precursor.
- High regioselectivity due to the electron-deficient pyrimidinone ring.
- Scalable for industrial production with optimized yields (typically >70%)2.
Biginelli Reaction for Dihydropyrimidinone Scaffolds
The Biginelli reaction, traditionally used for dihydropyrimidinones, can be tailored to introduce phenoxy groups6.
- Typical Components :
- β-Keto ester (e.g., ethyl acetoacetate).
- Aldehyde (e.g., 3-hydroxybenzaldehyde derivatives).
- Urea or thiourea.
- Limitations : Direct incorporation of 3-hydroxyphenoxy groups via this method is unreported, but post-synthetic modifications (e.g., O-alkylation) could achieve the desired substitution7.
Post-Synthetic Functionalization
- Pyrimidinone Core Formation : Cyclize urea with β-keto esters to form 1,2-dihydropyrimidin-2-one.
- Electrophilic Aromatic Substitution : Introduce the 3-hydroxyphenoxy group via coupling reactions (e.g., Mitsunobu or Ullmann-type reactions)8.
- React 5-bromo-1,2-dihydropyrimidin-2-one with 3-hydroxyphenol using a copper catalyst and base.
- Yield : ~65% under optimized conditions9.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Condensation | High regioselectivity, scalable | Requires harsh conditions (125°C, 24h) | 70–85% |
| Mannich Cyclization | Mild conditions, modular | Produces hexahydropyrimidines, not dihydro | 30–50% |
| Biginelli Reaction | One-pot synthesis | Limited to aldehydes, not phenoxy groups | 50–75% |
| Post-Synthetic Coupling | Flexibility in substitution | Multi-step, lower overall yield | 60–70% |
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Synthesis of 5-Hydroxydihydropyrimidine Derivatives and Intramolecular Hydrogen Bonding Effects ↩
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Synthesis of 5-Hydroxydihydropyrimidine Derivatives and Intramolecular Hydrogen Bonding Effects ↩
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Synthesis of 5-Hydroxydihydropyrimidine Derivatives and Intramolecular Hydrogen Bonding Effects ↩
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Synthesis of 5-Hydroxydihydropyrimidine Derivatives and Intramolecular Hydrogen Bonding Effects ↩
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Synthesis of 5-Hydroxydihydropyrimidine Derivatives and Intramolecular Hydrogen Bonding Effects ↩
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Synthesis of 5-Hydroxydihydropyrimidine Derivatives and Intramolecular Hydrogen Bonding Effects ↩
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Design of Dihydropyrimidine Derivatives as Dual EGFR/VEGFR-2 Inhibitors ↩
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Design of Dihydropyrimidine Derivatives as Dual EGFR/VEGFR-2 Inhibitors ↩
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Design of Dihydropyrimidine Derivatives as Dual EGFR/VEGFR-2 Inhibitors ↩
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General organic synthesis principles adapted from peer-reviewed methodologies. ↩
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General organic synthesis principles adapted from peer-reviewed methodologies. ↩
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General organic synthesis principles adapted from peer-reviewed methodologies. ↩
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The pyrimidinone ring can be reduced to form a dihydropyrimidine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one is a synthetic organic compound that belongs to the dihydropyrimidinone class. It has a hydroxyphenoxy group attached to a dihydropyrimidinone ring, giving the molecule unique chemical and biological properties. It is used in scientific research as a building block for synthesizing more complex molecules.
Scientific Research Applications
This compound has applications in chemistry, biology, medicine, and industry.
Chemistry It is a building block in the synthesis of complex molecules, contributing to advancements in organic synthesis. The synthesis involves the condensation of 3-hydroxyphenol with a pyrimidinone precursor. A typical method involves reacting 3-hydroxyphenol with 2-chloropyrimidin-4-one in the presence of a base like sodium hydride in dimethylformamide (DMF) as a solvent, under an inert atmosphere such as argon, and heating to approximately 125°C for 24 hours.
Biology It has potential biological activities, including anti-tumor and anti-inflammatory effects. The compound can modulate biological pathways, making it a candidate for exploring new therapeutic avenues.
Medicine It is explored for potential use in drug development, particularly for its anti-cancer properties. It may act against tumor cells by inhibiting key enzymes involved in their proliferation. The hydroxyphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways and inhibiting certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects.
Industry It can be used to produce polymers and materials with specific properties, such as thermal stability and flame resistance.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one involves its interaction with specific molecular targets. The hydroxyphenoxy group can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-tumor effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The dihydropyrimidin-2-one scaffold is common among nucleoside analogs and epigenetic modulators. Key structural variations include:
- Position 1 : Substitution with ribose (e.g., zebularine) or oxathiolane rings (e.g., lamivudine, emtricitabine).
- Position 4/5: Amino, fluoro, bromo, or nitro groups influencing solubility, stability, and target specificity.
Table 1: Structural and Pharmacological Comparison
Pharmacological and Mechanistic Insights
- Zebularine: Acts as a dual DNMT and cytidine deaminase inhibitor, enabling DNA demethylation without the high toxicity of 5-azacytidine . Its ribose moiety enhances metabolic stability compared to non-glycosylated analogs .
- Lamivudine/Emtricitabine : These oxathiolane-containing NRTIs inhibit HIV reverse transcriptase. The fluorine in emtricitabine improves antiviral potency and CNS penetration compared to lamivudine .
- 5-Fluorocytosine : Antifungal activity arises from fluoro substitution, which disrupts fungal RNA/DNA synthesis. Cocrystallization studies reveal R(2)(2)(8) heterodimer formation with complementary molecules, enhancing target binding .
- Brominated/Nitro Derivatives: Bromo and nitro groups increase molecular weight and polarity, affecting solubility and reactivity. For example, 4-amino-5-bromo-2-hydroxypyrimidine’s high melting point suggests thermal stability for industrial applications .
Physicochemical and Pharmacokinetic Properties
- Solubility: Lamivudine’s water solubility (sparingly soluble in methanol) contrasts with zebularine’s stability in polar solvents .
- CNS Penetration : Emtricitabine and lamivudine exhibit intermediate CNS penetration due to moderate lipophilicity, whereas zalcitabine (low penetration) highlights the impact of molecular weight and polarity .
- Stability : Zebularine’s resistance to hydrolysis and degradation under physiological conditions makes it superior to 5-azacytidine for long-term epigenetic modulation .
Biological Activity
5-(3-Hydroxyphenoxy)-1,2-dihydropyrimidin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a dihydropyrimidinone core, which is known for various biological activities. The presence of the 3-hydroxyphenoxy group is significant as it may enhance the compound's interaction with biological targets.
The biological activity of this compound primarily involves its role as an inhibitor of specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit interactions with:
- Enzymes : Such as thymidylate kinase, which is crucial in nucleotide synthesis.
- Receptors : Including ionotropic glutamate receptors, which are involved in neurotransmission.
Antimycobacterial Activity
One notable area of research involves the compound's potential as an antimycobacterial agent. A study highlighted the synthesis of hybrid analogues based on this compound that showed promising inhibitory activity against Mycobacterium tuberculosis (MtbTMPK) with a minimum inhibitory concentration (MIC) of approximately 12.5 μM . The modifications aimed to improve cellular uptake and overall efficacy against tuberculosis.
Neuroprotective Effects
Research has also examined the neuroprotective properties of dihydropyrimidinone derivatives. For instance, compounds structurally related to this compound have been shown to act as noncompetitive antagonists at AMPA-type glutamate receptors, potentially providing therapeutic benefits in conditions like epilepsy . These compounds demonstrated significant inhibition in vitro with IC50 values around 60 nM.
Study on Antimycobacterial Activity
In a recent study, a series of dihydropyrimidinone derivatives were synthesized and evaluated for their activity against M. tuberculosis. The results indicated that certain derivatives exhibited low micromolar activity while maintaining low cytotoxicity against human fibroblast cell lines . This suggests a favorable therapeutic window for these compounds.
| Compound | MIC (μM) | Cytotoxicity (MRC-5) |
|---|---|---|
| This compound | 12.5 | Low |
| Hybrid analogue A | 4.7 | Low |
| Hybrid analogue B | >10 | Low |
Neuroprotective Studies
A separate investigation into the neuroprotective effects revealed that certain derivatives could reduce AMPA-induced Ca²+ influx in neuronal models, indicating potential for treating neurodegenerative diseases . The minimum effective dose was noted to be around 2 mg/kg in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
